2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
This compound belongs to the 1,3-thiazolidin-2,4-dione class, a heterocyclic scaffold widely studied for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The structure features a (5Z)-5-(3-methoxybenzylidene) substituent at the thiazolidinone core and an N-(quinoxalin-6-yl)acetamide side chain. The quinoxaline fragment, a bicyclic aromatic system, is known for intercalation with DNA or inhibition of kinases, suggesting dual mechanisms of action .
Synthesis typically involves condensation of substituted benzaldehydes with thiazolidinone precursors, followed by coupling with quinoxaline derivatives via acetamide linkages .
Properties
Molecular Formula |
C21H16N4O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-29-15-4-2-3-13(9-15)10-18-20(27)25(21(28)30-18)12-19(26)24-14-5-6-16-17(11-14)23-8-7-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10- |
InChI Key |
DCNGUTMDWRMVFP-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione to form the intermediate 5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxalin-6-ylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis typically involves standard organic synthesis techniques, including refluxing, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazolidinone ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and quinoxalinylacetamide moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-methoxybenzylidene group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing membrane permeability and target engagement .
- Limitations of Analogues : Thioxo derivatives (e.g., ) suffer from metabolic instability due to sulfur oxidation, whereas dioxo variants (target, ) exhibit longer plasma half-lives .
Biological Activity
The compound 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a thiazolidine derivative with potential biological activities that have garnered interest in medicinal chemistry. Its structure suggests possible interactions with biological targets, leading to various therapeutic applications.
Chemical Structure
The compound features a thiazolidine ring fused with a quinoxaline moiety, characterized by the following structural formula:
This structure is significant for its anticipated pharmacological properties.
Anticancer Properties
Recent studies have indicated that thiazolidine derivatives exhibit selective cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, suggesting potent anticancer activity . The mechanism of action often involves the induction of apoptosis through both extrinsic and intrinsic pathways .
Anti-inflammatory Activity
The thiazolidine scaffold has also been explored for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. For instance, some thiazolidine derivatives have exhibited IC50 values in the low micromolar range against COX-II, indicating their potential as anti-inflammatory agents .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound may initiate apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression, such as COX-II and PTP1B .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidine derivatives on multiple cancer cell lines, confirming that certain derivatives had enhanced selectivity and potency compared to traditional chemotherapeutics like cisplatin .
- Inhibition Studies : Research focusing on enzyme inhibition revealed that some thiazolidine derivatives effectively inhibited PTP1B with IC50 values below 10 µM, showcasing their potential in treating metabolic disorders related to insulin resistance .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Formation of the thiazolidinone core : Cyclocondensation of 3-methoxybenzaldehyde with thiazolidinedione derivatives under acidic conditions (e.g., acetic anhydride/sodium acetate reflux) to generate the (Z)-benzylidene-thiazolidinone intermediate .
Acetamide coupling : Reacting the thiazolidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with quinoxalin-6-amine in the presence of a base (e.g., potassium carbonate in DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF) to isolate the final product. Typical yields range from 60–75% .
Q. How is the stereochemical configuration (5Z) of the benzylidene moiety confirmed?
- Methodological Answer : The (Z)-configuration is verified via:
- 1H-NMR : The benzylidene proton (=CH) appears as a singlet at δ 7.8–8.1 ppm, with coupling constants (J < 3 Hz) consistent with restricted rotation due to the Z-configuration .
- NOESY Spectroscopy : Spatial proximity between the methoxy group (δ 3.8 ppm) and the quinoxaline protons confirms the Z-geometry .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- FT-IR : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (thiazolidinedione) and ~1650 cm⁻¹ (acetamide) .
- 13C-NMR : Key signals include δ 165–170 ppm (C=O of thiazolidinone) and δ 110–130 ppm (aromatic carbons of quinoxaline) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final acetamide product?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during acetamide coupling compared to THF or dichloromethane .
- Catalyst Use : Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Temperature Control : Maintaining 50–60°C during coupling prevents side reactions (e.g., quinoxaline ring oxidation) .
Q. What computational methods are effective for predicting the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases) or DNA. The quinoxaline moiety often shows π-π stacking with aromatic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetamide group and catalytic residues .
Q. How can contradictory data on the compound’s cytotoxicity across different cell lines be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays) and normalize results to positive controls (e.g., doxorubicin) .
- Metabolic Profiling : LC-MS/MS analysis identifies metabolites in resistant cell lines (e.g., glutathione conjugation via the thiazolidinone sulfur) .
- Epigenetic Factors : Screen for differential expression of drug-efflux pumps (e.g., P-glycoprotein) using qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
